Imidazo[1,2-b]pyridazine
Overview
Description
Imidazo[1,2-b]pyridazine is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound consists of an imidazole ring fused to a pyridazine ring, forming a unique structure that is pivotal in various biological activities. This compound derivatives have been extensively studied for their potential as kinase inhibitors, making them valuable in the development of therapeutic agents for diseases such as cancer, inflammation, and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridazine with α-haloketones or α-haloesters under basic conditions. Another approach involves the condensation of 2-aminopyridazine with aldehydes or ketones followed by cyclization .
Industrial Production Methods: Industrial production of this compound derivatives often employs multi-step synthesis routes that ensure high yield and purity. These methods may include the use of catalysts such as iodine or transition metals to facilitate the cyclization process. The choice of solvents and reaction conditions is optimized to scale up the production while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds are often used for substitution reactions
Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and signal transduction pathways.
Medicine: this compound derivatives are explored for their potential as anticancer, anti-inflammatory, and antiviral agents.
Industry: The compound finds applications in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation. The precise molecular interactions depend on the substituents present on the this compound scaffold .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
Comparison: Imidazo[1,2-b]pyridazine is unique due to its fused pyridazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness enhances its ability to interact with specific biological targets, making it a valuable scaffold in drug discovery. While imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine also exhibit biological activity, the presence of the pyridazine ring in this compound offers additional hydrogen bonding and dipole interactions, which can be advantageous in drug design .
This compound continues to be a focal point of research due to its versatile applications and potential in developing novel therapeutic agents. Its unique structure and reactivity make it a promising candidate for further exploration in various scientific fields.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRXITWWZGKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227408 | |
Record name | Imidazo(1,2-b)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-55-2, 146233-39-8 | |
Record name | Imidazo(1,2-b)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-b)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZO[1,2-B]PYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Imidazol[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZO(1,2-B)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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